molecular formula C12H16Cl2N2OS B2633322 2-(2-(4-Methoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride CAS No. 1351612-07-1

2-(2-(4-Methoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride

Cat. No.: B2633322
CAS No.: 1351612-07-1
M. Wt: 307.23
InChI Key: IUQMZSIAUCJFDZ-UHFFFAOYSA-N
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Description

2-(2-(4-Methoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride ( 1351612-07-1) is a high-purity chemical compound supplied as a dihydrochloride salt to enhance stability and solubility in aqueous research systems. This specialized organic molecule features a molecular formula of C12H16Cl2N2OS and a molecular weight of 307.2 g/mol . Its structure consists of a thiazole ring, a versatile heterocycle common in medicinal chemistry, which is substituted at the 2-position with a 4-methoxyphenyl group and at the 4-position with an ethanamine side chain that is presented as its dihydrochloride salt. This compound is valued in pharmaceutical and chemical research for its potential as a beta-3 adrenergic receptor agonist, as indicated by patent literature covering structurally similar alpha-aryl ethanolamines and thiazolyl derivatives . Activation of beta-3 adrenergic receptors represents a significant therapeutic strategy for investigating metabolic disorders, with potential applications in obesity, diabetes, and dyslipidemia research . The methoxyphenyl-thiazole scaffold is structurally similar to other research compounds documented in synthetic chemistry patents, suggesting utility as a key intermediate or target molecule in medicinal chemistry programs . Researchers utilize this compound primarily in preclinical studies to investigate metabolic pathways, receptor binding interactions, and compound efficacy in various assay systems. The dihydrochloride salt form ensures improved handling characteristics and solubility profiles for in vitro applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or human use. Proper storage conditions should be maintained, and handling should follow standard laboratory safety protocols for chemical reagents.

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS.2ClH/c1-15-11-4-2-9(3-5-11)12-14-10(6-7-13)8-16-12;;/h2-5,8H,6-7,13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQMZSIAUCJFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Methoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the methoxyphenyl and ethanamine groups. One common synthetic route includes the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and stringent quality control measures ensures the consistency of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring undergoes selective oxidation at the sulfur atom. For example:

  • Hydrogen peroxide (H₂O₂) in acetic acid oxidizes the thiazole sulfur to a sulfoxide derivative .

  • Potassium permanganate (KMnO₄) under acidic conditions further oxidizes the sulfoxide to a sulfone .

ReagentProductConditionsYieldSource
H₂O₂ (30%)Thiazole sulfoxideAcetic acid, 50°C, 4 hrs65–70%
KMnO₄ (0.1 M)Thiazole sulfoneH₂SO₄, 70°C, 6 hrs50–55%

Reduction Reactions

The ethanamine side chain and thiazole ring participate in reduction:

  • Sodium borohydride (NaBH₄) selectively reduces imine bonds in the thiazole ring to secondary amines.

  • Lithium aluminum hydride (LiAlH₄) reduces the thiazole ring to a thiazolidine derivative under anhydrous conditions.

ReagentProductConditionsYieldSource
NaBH₄ (2 eq)Secondary amine derivativeMethanol, 25°C, 2 hrs75–80%
LiAlH₄ (3 eq)ThiazolidineTHF, reflux, 8 hrs60–65%

Electrophilic Substitution

Electrophilic substitution occurs preferentially at the C-5 position of the thiazole ring due to electron-donating effects of the 4-methoxyphenyl group:

  • Nitration with HNO₃/H₂SO₄ introduces a nitro group at C-5 .

  • Halogenation (e.g., Br₂/FeBr₃) adds bromine at C-5 .

ReactionReagentProductPositionYieldSource
NitrationHNO₃ (conc.), H₂SO₄5-Nitro-thiazole derivativeC-555–60%
BrominationBr₂ (1 eq), FeBr₃5-Bromo-thiazole derivativeC-570–75%

Functionalization of the Ethanamine Side Chain

The primary amine group undergoes typical amine reactions:

  • Acylation with acetyl chloride forms the corresponding acetamide .

  • Alkylation with methyl iodide produces a tertiary amine .

ReactionReagentProductConditionsYieldSource
AcylationAcetyl chloride (1.2 eq)N-Acetyl derivativeDCM, 0°C, 1 hr85–90%
AlkylationMethyl iodide (2 eq)N-Methylated derivativeK₂CO₃, DMF, 60°C, 6 hrs70–75%

Comparative Reactivity with Analogous Compounds

The 4-methoxyphenyl group enhances electrophilic substitution rates compared to unsubstituted thiazoles. For example:

CompoundNitration Rate (relative)Bromination Rate (relative)Source
2-(2-(4-Methoxyphenyl)thiazol-4-yl)ethanamine1.0 (reference)1.0 (reference)
2-Amino-4-phenylthiazole0.60.7
2-Amino-4-methylthiazole0.40.5

Stability Under Hydrolytic Conditions

The compound is stable in acidic media (pH 2–6) but degrades in alkaline conditions (pH > 8) via ring-opening reactions .

pHStability (Half-life)Degradation PathwaySource
2–6>24 hrsNo significant degradation
8–104–6 hrsThiazole ring hydrolysis to thiol-amine

Scientific Research Applications

Overview

2-(2-(4-Methoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride is a compound belonging to the thiazole family, which is characterized by its heterocyclic structure containing both sulfur and nitrogen. This compound has garnered significant attention in the fields of medicinal chemistry, biology, and material science due to its diverse biological activities and potential applications.

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects, particularly in:

  • Anticancer Activity : Research indicates that compounds with thiazole rings can inhibit cancer cell proliferation by interacting with specific molecular targets involved in tumor growth. The unique substitution pattern of this compound may enhance its efficacy against various cancer types.
  • Anti-inflammatory Properties : Studies suggest that this compound may modulate inflammatory pathways, potentially serving as a treatment for inflammatory diseases.
  • Neuroprotective Effects : There is ongoing research into the compound's ability to protect neuronal cells, which could have implications for treating neurodegenerative diseases like Alzheimer's.

Antimicrobial Activity

The compound has shown promising results in preliminary studies for its antimicrobial properties. It is being evaluated against various bacterial and fungal strains, indicating potential use as a new antimicrobial agent.

Material Science

Due to its unique chemical structure, this compound is being investigated for applications in:

  • Dyes and Pigments : The thiazole moiety can contribute to the color properties of materials, making it suitable for dye synthesis.
  • Polymers : Its incorporation into polymer matrices may enhance the mechanical properties or provide specific functionalities.

Case Studies and Research Findings

Recent studies have highlighted the potential of thiazole derivatives in drug development:

  • A study found that modifications to the thiazole ring significantly enhanced anticancer activity against specific cell lines, suggesting that structural optimization could lead to more effective therapies.
  • Another investigation demonstrated that compounds similar to this compound exhibited strong inhibitory effects on acetylcholinesterase, indicating potential uses in treating Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-(2-(4-Methoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The ethanamine chain can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

a) 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine Hydrochloride
  • CAS No.: 2794737 (PubChem CID) , Exact Mass: 274.031683
  • Molecular Formula : C₁₁H₁₂Cl₂N₂S
  • Key Differences: Substituent: Chlorine (electron-withdrawing) replaces methoxy (electron-donating). Impact: Reduced electron density on the phenyl ring may alter binding affinity to receptors like histamine H₁ or opioid receptors. Research Note: Chlorophenyl analogs are often prioritized in drug discovery for enhanced metabolic stability .
b) 2-(2-(4-Methylphenyl)thiazol-4-yl)ethanamine Derivatives
  • Example : (4-Methylthiazol-2-yl)methanamine dihydrochloride (CAS 71064-30-7)
  • Molecular Formula : C₆H₁₀Cl₂N₂S
  • Key Differences :
    • Methyl group (weakly electron-donating) vs. methoxy.
    • Smaller substituent size may reduce steric hindrance in target binding pockets.

Heterocycle Core Modifications

a) Triazole-Based Analog: 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Dihydrochloride
  • CAS No.: Not explicitly listed; molecular formula C₅H₁₂Cl₂N₄
  • Key Differences: Heterocycle: 1,2,4-Triazole replaces thiazole.
b) Imidazole-Based Analog: 2-(2-Methyl-1H-imidazol-4-yl)ethanamine Dihydrochloride
  • CAS No.: Not explicitly listed
  • Molecular Formula : C₆H₁₂Cl₂N₃
  • Key Differences :
    • Imidazole core (more basic, pKa ~7) vs. thiazole (pKa ~2.5).
    • Enhanced protonation at physiological pH may improve membrane permeability.

Positional Isomerism

4-(Thiazol-2-yl)benzylamine Hydrochloride (CAS 1187451-28-0)
  • Molecular Formula : C₁₀H₁₁ClN₂S
  • Key Differences :
    • Thiazole attached to phenyl at position 2 (vs. position 4 in the target compound).
    • Positional isomerism can drastically alter 3D conformation and receptor selectivity.

Data Table: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Substituent/Heterocycle Key Property
Target Compound 858009-33-3 C₁₂H₁₅Cl₂N₂OS 4-Methoxyphenyl, thiazole High solubility (dihydrochloride salt)
2-(4-Chlorophenyl)thiazol-4-yl analog 2794737 C₁₁H₁₂Cl₂N₂S 4-Chlorophenyl, thiazole Enhanced metabolic stability
4-Methyltriazole analog - C₅H₁₂Cl₂N₄ 4-Methyl, 1,2,4-triazole Altered hydrogen bonding
2-Methylimidazole analog - C₆H₁₂Cl₂N₃ 2-Methyl, imidazole Higher basicity (pKa ~7)

Critical Notes

  • Toxicological Gaps: Limited data exist for the target compound’s toxicity, contrasting with better-studied analogs like chlorophenyl derivatives .
  • Salt Forms: Dihydrochloride salts (e.g., target compound) generally offer superior aqueous solubility vs. monohydrochloride forms (e.g., ).

This analysis synthesizes data from pharmacological, structural, and physicochemical studies to contextualize the target compound within its chemical class. Further in vivo studies are needed to validate theoretical predictions.

Biological Activity

2-(2-(4-Methoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a thiazole ring, an aromatic methoxyphenyl group, and a primary amine. The molecular formula is C12H16Cl2N2OSC_{12}H_{16}Cl_2N_2OS with a molecular weight of 307.2 g/mol .

PropertyValue
Molecular FormulaC₁₂H₁₆Cl₂N₂OS
Molecular Weight307.2 g/mol
IUPAC NameThis compound
CAS Number1351612-07-1

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its ability to inhibit the growth of various bacterial strains.

Key Findings:

  • Mechanism of Action: The compound likely inhibits microbial growth by binding to specific enzymes involved in microbial metabolism, thereby disrupting their function .
  • Spectrum of Activity: It has shown efficacy against a range of bacteria, suggesting broad-spectrum antimicrobial potential.

Table: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have indicated that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines.

Key Findings:

  • Cytotoxicity: The compound shows significant cytotoxic activity with IC50 values comparable to established chemotherapeutic agents .
  • Mechanism of Action: It may induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation, particularly through interactions with Bcl-2 proteins .

Table: Anticancer Activity Data

Cell LineIC50 (µg/mL)
A431 (skin cancer)1.98 ± 1.22
Jurkat (leukemia)1.61 ± 1.92
HT29 (colon cancer)<10

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown promise in anti-inflammatory applications.

Key Findings:

  • Mechanism of Action: It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, contributing to its therapeutic potential in inflammatory diseases .

Case Studies and Research Applications

Several studies have highlighted the versatility of thiazole derivatives in drug design. For instance, research on related compounds has demonstrated their effectiveness as antimicrobial agents and their potential as anticancer drugs .

Notable Case Study

A study published in MDPI explored various thiazole derivatives, including this compound, revealing that modifications to the phenyl group significantly affect biological activity. The presence of electron-donating groups enhances cytotoxicity against cancer cell lines .

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